molecular formula C13H14Cl2N4 B15162639 N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 146887-20-9

N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B15162639
CAS No.: 146887-20-9
M. Wt: 297.18 g/mol
InChI Key: IBQFPEHHCPPHHY-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring substituted with a 4-tert-butylphenyl group and two chlorine atoms. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4-tert-butylphenylamine with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted triazines with various functional groups.

    Oxidation: Oxidized derivatives of the triazine compound.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylamine: A precursor in the synthesis of N-(4-tert-Butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine.

    2,4,6-Trichloro-1,3,5-triazine: Another precursor used in the synthesis.

    4,4’-Di-tert-butylbiphenyl: A compound with similar structural features but different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

146887-20-9

Molecular Formula

C13H14Cl2N4

Molecular Weight

297.18 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H14Cl2N4/c1-13(2,3)8-4-6-9(7-5-8)16-12-18-10(14)17-11(15)19-12/h4-7H,1-3H3,(H,16,17,18,19)

InChI Key

IBQFPEHHCPPHHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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